molecular formula C21H19N5O3S B14990074 N-(4-methoxybenzyl)-1-(phenylsulfonyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine

N-(4-methoxybenzyl)-1-(phenylsulfonyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B14990074
M. Wt: 421.5 g/mol
InChI Key: CNGFIKGNYPGGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-1-(phenylsulfonyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(phenylsulfonyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyridin-3-yl group: This step involves the use of pyridine derivatives and suitable coupling reagents.

    Attachment of the phenylsulfonyl group: This is usually done through sulfonylation reactions using sulfonyl chlorides.

    Addition of the 4-methoxybenzyl group: This step involves the use of benzyl halides and appropriate base catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(phenylsulfonyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(phenylsulfonyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs.

    Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(phenylsulfonyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-1-(phenylsulfonyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
  • N-(4-methoxybenzyl)-1-(phenylsulfonyl)-3-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine

Uniqueness

N-(4-methoxybenzyl)-1-(phenylsulfonyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern and the presence of the 4-methoxybenzyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-3-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C21H19N5O3S/c1-29-18-11-9-16(10-12-18)14-23-21-24-20(17-6-5-13-22-15-17)25-26(21)30(27,28)19-7-3-2-4-8-19/h2-13,15H,14H2,1H3,(H,23,24,25)

InChI Key

CNGFIKGNYPGGHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.